Bromochlorofluoroacetic acid

概要

説明

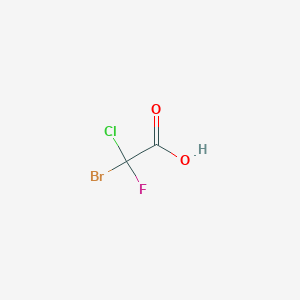

Bromochlorofluoroacetic acid is a halogenated derivative of acetic acid, characterized by the presence of bromine, chlorine, and fluorine atoms. This compound is a derivative of trichloroacetic acid and is known for its strong absorption at 218 nm, making it a useful chromophore in various applications .

準備方法

Bromochlorofluoroacetic acid can be synthesized through several methods. One common synthetic route involves reacting chloroform with fluoroacetic acid or hydrogen fluoride . In its crystal form, this compound exhibits three different polymorphs: monoclinic, orthorhombic, and hexagonal . Industrial production methods typically involve the use of these reactions under controlled conditions to ensure the desired polymorph and purity.

化学反応の分析

Thermal Degradation and Hydrolysis

The degradation of bromochlorofluoroacetic acid is accelerated by inductive effects from its halogen substituents :

Mechanistic Insights

-

Inductive Effect : The electron-withdrawing Br and Cl atoms weaken the C–C bond, facilitating cleavage.

-

Hydrolysis Rate : Brominated analogs degrade faster than chlorinated ones. For example:

Table 2: Comparative Hydrolysis Rates

| Compound | Relative Hydrolysis Rate |

|---|---|

| CBrClFCOOH | 1.0 (baseline) |

| CDFAA (Cl, 2F) | 0.5 |

| Dibromoacetic acid | 1.8 |

Degradation Byproducts

-

Fluoride (F⁻) and chloride (Cl⁻) ions are detected via ion chromatography, with F⁻ concentrations exceeding Cl⁻ due to steric and electronic factors .

Pressure-Induced Structural Changes

Under high pressure (1.3 GPa), this compound exhibits polymorphism, altering its hydrogen-bonding patterns :

-

Phase α : Forms catemers (chain-like syn–syn H-bonds).

-

Phase β : Forms dimers (discrete H-bonded pairs).

Implications for Reactivity

-

The catemeric structure (Phase α) increases steric hindrance, potentially slowing nucleophilic attacks.

-

No phase transitions occur between α and β under pressure, suggesting kinetic stability in both forms .

Stability Under Extreme Conditions

This compound demonstrates remarkable corrosiveness and stability:

科学的研究の応用

Toxicological Research

Bromochlorofluoroacetic acid has been extensively studied for its toxicological effects, particularly in relation to its potential as a carcinogen. Research indicates that BCFA can induce liver tumors in laboratory animals, highlighting the need for further investigation into its health implications.

Case Study: Carcinogenicity Assessment

A significant study conducted by the National Toxicology Program (NTP) involved administering BCFA to B6C3F1 mice over two years. The findings revealed a statistically significant increase in both benign and malignant liver tumors among treated groups compared to controls. Specifically, hepatocellular adenomas and carcinomas were observed in both male and female mice at various dosages (0, 250, 500, and 1000 mg/L) .

Environmental Monitoring

BCFA is also relevant in environmental chemistry, particularly concerning drinking water quality. It is classified as a disinfection by-product (DBP), which can form during the chlorination of water containing bromide.

Data Table: Concentrations of BCFA in Water Supplies

Organic Synthesis

In synthetic organic chemistry, this compound serves as a versatile reagent for the introduction of halogen atoms into organic molecules. Its unique structure allows for selective reactions that are valuable in the development of pharmaceuticals and agrochemicals.

Application Example: Synthesis of Fluorinated Compounds

BCFA can be employed to synthesize fluorinated derivatives through nucleophilic substitution reactions. This property is particularly useful in creating compounds with enhanced biological activity or stability.

Regulatory Considerations

Due to its potential health risks, regulatory bodies monitor the presence of this compound in drinking water and other environmental matrices. The U.S. Environmental Protection Agency (EPA) has established guidelines for acceptable levels of DBPs to mitigate health risks associated with exposure.

作用機序

The exact mechanism of action of bromochlorofluoroacetic acid is not entirely clear. it is theorized to interact with the amino groups of peptides and proteins, creating stable derivatives that can be evaluated through various techniques . This interaction likely involves the formation of covalent bonds with the amino groups, leading to changes in the structure and function of the target molecules.

類似化合物との比較

Bromochlorofluoroacetic acid can be compared with other halogenated acetic acids, such as:

Trichloroacetic acid: A precursor to this compound, known for its use in chemical peels and protein precipitation.

Bromoacetic acid: Formed through the hydrolysis of this compound, used in organic synthesis.

Chloroacetic acid: Another hydrolysis product, commonly used in the production of carboxymethyl cellulose.

What sets this compound apart is its unique combination of bromine, chlorine, and fluorine atoms, which confer distinct chemical properties and reactivity .

生物活性

Bromochlorofluoroacetic acid (BCFA) is a halogenated acetic acid derivative that has garnered attention in toxicological and pharmacological studies due to its complex biological activities. This article delves into the biological activity of BCFA, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

BCFA is characterized by the presence of bromine, chlorine, and fluorine substituents on the acetic acid backbone. This unique structure influences its reactivity and biological interactions.

Biological Activity Overview

BCFA exhibits a range of biological activities, primarily through its effects on cellular mechanisms and signaling pathways. Key areas of investigation include:

- Cytotoxicity : Studies have demonstrated that BCFA can induce cytotoxic effects in various cell lines. The compound has been shown to disrupt mitochondrial function and induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy .

- Genotoxicity : Research indicates that BCFA may possess genotoxic properties, leading to DNA damage in exposed cells. This is particularly relevant in assessing its potential as a carcinogen .

- Endocrine Disruption : Some studies suggest that halogenated acetic acids can interfere with endocrine signaling pathways, potentially leading to reproductive and developmental toxicity .

Case Studies

Several case studies highlight the implications of BCFA exposure:

- Toxicological Assessment in Rodents : A comprehensive study assessed the effects of BCFA in rodent models. Results indicated increased incidences of liver adenomas and fibroadenomas in exposed female rats, along with elevated rates of liver cancers in male mice .

- Environmental Impact Studies : Investigations into the environmental persistence of BCFA revealed its potential to bioaccumulate in aquatic organisms, raising concerns about ecological health and food chain impacts .

Table 1: Summary of Biological Activities of this compound

The biological activity of BCFA can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : BCFA has been shown to increase ROS levels within cells, leading to oxidative stress and subsequent cellular damage.

- Mitochondrial Dysfunction : The compound interferes with mitochondrial respiration, contributing to energy depletion and triggering apoptotic pathways.

- Interference with Cell Signaling : BCFA may disrupt various signaling cascades involved in cell proliferation and survival, which is particularly relevant in cancer biology.

特性

IUPAC Name |

2-bromo-2-chloro-2-fluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HBrClFO2/c3-2(4,5)1(6)7/h(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOHSKRBVVFCLDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(Cl)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HBrClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80409178 | |

| Record name | BROMOCHLOROFLUOROACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80409178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354-03-0 | |

| Record name | BROMOCHLOROFLUOROACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80409178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。